molecular formula C17H13BrO2 B1401568 Ethyl 10-bromoanthracene-9-carboxylate CAS No. 1089318-91-1

Ethyl 10-bromoanthracene-9-carboxylate

Cat. No. B1401568
CAS RN: 1089318-91-1
M. Wt: 329.2 g/mol
InChI Key: CGVWQGPVBMLCSL-UHFFFAOYSA-N
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Description

Ethyl 10-bromoanthracene-9-carboxylate is a chemical compound with the molecular formula C17H13BrO2 . It has a molecular weight of 329.19 .


Synthesis Analysis

The synthesis of Ethyl 10-bromoanthracene-9-carboxylate can be accomplished by starting from 9,10-dibromoanthracene with n-butyllithium in tetrahydrofuran at -70℃ for 0.5h, followed by reaction with chloroformic acid ethyl ester in tetrahydrofuran at 25℃ .


Molecular Structure Analysis

The molecular structure of Ethyl 10-bromoanthracene-9-carboxylate consists of a bromoanthracene core with a carboxylate group attached to the 9th carbon and an ethyl group attached to the carboxylate .


Physical And Chemical Properties Analysis

Ethyl 10-bromoanthracene-9-carboxylate is a solid at room temperature . It should be stored in a dry environment .

Scientific Research Applications

Organic Electronics

Ethyl 10-bromoanthracene-9-carboxylate can be used in the development of organic electronic devices due to its structural properties. Bromoanthracene compounds have been noted for their application in organic electronics, which includes devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Dye-Sensitized Solar Cells

These compounds are also applied in the manufacture of dye-sensitized solar cells (DSSCs). They serve as organic dyes that enhance the efficiency of solar cells by improving light absorption and charge transfer processes .

Biological Imaging

The rigid structure of bromoanthracene derivatives makes them suitable for use in biological imaging. They can be incorporated into imaging agents that help in visualizing biological processes at the molecular level .

Synthesis of Anthraldehyde Oxime

Ethyl 10-bromoanthracene-9-carboxylate serves as a precursor in the synthesis of anthraldehyde oxime, which is a synthetic tool for various applications, including the development of novel pharmaceuticals and agrochemicals .

Optoelectronic Devices

Due to their photophysical properties, bromoanthracene-based compounds are used in optoelectronic devices such as thin optical polarizers and electronic microscopes .

Photochemical Studies

These compounds play a vital role in photochemical studies due to their ability to undergo various photochemical reactions, which is essential for understanding chemical dynamics under light exposure .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H317) and eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

ethyl 10-bromoanthracene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO2/c1-2-20-17(19)15-11-7-3-5-9-13(11)16(18)14-10-6-4-8-12(14)15/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVWQGPVBMLCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855724
Record name Ethyl 10-bromoanthracene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1089318-91-1
Record name Ethyl 10-bromoanthracene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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